(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide
Description
Properties
Molecular Formula |
C11H14FN3O2 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H14FN3O2/c12-9-1-2-10-8(5-9)6-15(3-4-17-10)7-11(13)14-16/h1-2,5,16H,3-4,6-7H2,(H2,13,14) |
InChI Key |
HSOOAVVKARWCRN-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2=C(CN1C/C(=N/O)/N)C=C(C=C2)F |
Canonical SMILES |
C1COC2=C(CN1CC(=NO)N)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide typically involves multiple steps:
Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the hydroxyacetimidamide group: This can be done through amidation reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide group.
Reduction: Reduction reactions may target the oxazepine ring or the hydroxyacetimidamide group.
Substitution: The fluorine atom may be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with different functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity gaps: Limited data on enzymatic inhibition or cellular activity for the target compound.
- Synthetic challenges : Hydroxyacetimidamide groups require careful handling due to hygroscopicity and oxidation sensitivity, as seen in related syntheses ().
- Drug-likeness : Fluorine substitution improves metabolic stability compared to chloro analogs, while trifluoromethyl groups balance lipophilicity and bioavailability .
Q & A
Q. Advanced Research Focus
- DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites. The acetimidamide group may participate in hydrogen bonding (logP ~2.5) .
- Environmental persistence : Use EPI Suite to estimate biodegradation (e.g., BIOWIN model) and bioaccumulation (BCF >500 suggests moderate persistence) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 can model blood-brain barrier penetration (e.g., high CNS MPO score) and cytochrome P450 interactions .
Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Q. Basic Research Focus
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for quantification in plasma/tissue homogenates. Use deuterated internal standards (e.g., D₃-acetimidamide) .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) by removing phospholipids .
How should in vivo studies be designed to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
Q. Advanced Research Focus
- Randomized block design : Assign rodents to dose groups (n=6–8) with staggered administrations (IV, PO) to assess bioavailability .
- Toxicokinetics : Collect serial blood samples (0.5, 1, 4, 8, 24 h) for non-compartmental analysis (WinNonlin) to derive AUC, Cmax, and t₁/₂ .
- Tissue distribution : Use whole-body autoradiography or QWBA to identify accumulation in target organs (e.g., liver, brain) .
What theoretical frameworks guide mechanistic studies of this compound’s biological activity?
Q. Advanced Research Focus
- Receptor-ligand dynamics : Apply molecular docking (AutoDock Vina) to model interactions with benzodiazepine-binding sites (e.g., GABA_A receptors) .
- Systems pharmacology : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways (e.g., NF-κB, MAPK) perturbed by the compound .
How can solubility and stability challenges be addressed during formulation development?
Q. Basic Research Focus
- Co-solvent systems : Use PEG-400/ethanol (70:30 v/v) to enhance aqueous solubility (>1 mg/mL) .
- Lyophilization : Prepare lyophilized powders (mannitol as cryoprotectant) for long-term storage (-80°C). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
